molecular formula C15H12BrN3O3 B11495990 5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide

5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B11495990
M. Wt: 362.18 g/mol
InChI Key: ROQFJEJHHFZVEH-UHFFFAOYSA-N
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Description

5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a bromine atom, and an oxadiazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The final step involves coupling the brominated intermediate with a furan-2-carboxamide derivative under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The furan ring and oxadiazole moiety can participate in redox reactions under appropriate conditions.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide: shares similarities with other heterocyclic compounds containing furan, oxadiazole, or bromine moieties.

    Examples: Compounds like 5-bromo-2-furancarboxamide, 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl derivatives, etc.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H12BrN3O3/c1-8-7-10(14-17-9(2)22-19-14)3-4-11(8)18-15(20)12-5-6-13(16)21-12/h3-7H,1-2H3,(H,18,20)

InChI Key

ROQFJEJHHFZVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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